molecular formula C22H23NO2S2 B2773562 N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1797300-87-8

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2773562
CAS RN: 1797300-87-8
M. Wt: 397.55
InChI Key: ZUFCJITXMMBQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a carboxamide group, a cyclopentane ring, and multiple thiophene rings. Thiophene is a five-membered aromatic ring with one sulfur atom . The presence of the hydroxy(phenyl)methyl group indicates that there is a phenol ring attached to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 2-Thiopheneethylamine, a related compound, is a liquid at room temperature with a boiling point of 200-201 °C/750 mmHg and a density of 1.087 g/mL at 25 °C .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry Applications

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest in the realm of chemical synthesis and medicinal chemistry. Its structure suggests potential applications in the design of novel therapeutic agents. For instance, compounds with similar structural motifs have been explored for their anticancer properties. Analogues such as N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) and its derivatives have demonstrated significant therapeutic indices in cancer treatment research, emphasizing the potential of structurally related compounds in anticancer drug design (Sosnovsky, Rao, & Li, 1986).

Potential in Antimicrobial and Antifungal Development

Further exploration into compounds with thiophene and cyclopentanecarboxamide moieties has revealed their potential in antimicrobial and antifungal applications. Studies on various synthetic routes and biological activities of thiophene-related structures have shown effectiveness against pathogenic strains, suggesting a promising area for the development of new antimicrobial agents. For example, novel Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiopehene-3-carboxylate derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the wide-ranging potential of this chemical framework in addressing microbial resistance (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Exploration in Neurodegenerative Disease Research

Compounds featuring hydroxyl and carboxamide functionalities, akin to N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, have also been investigated for their neuroprotective properties. Research into 5-aroylindolyl-substituted hydroxamic acids, which share similar structural characteristics, has shown that such compounds can significantly decrease the level of phosphorylation and aggregation of tau proteins, offering a potential therapeutic approach for Alzheimer's disease. This highlights the compound's relevance in the search for novel treatments for neurodegenerative disorders (Lee et al., 2018).

properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2S2/c24-20(16-7-2-1-3-8-16)18-11-10-17(27-18)15-23-21(25)22(12-4-5-13-22)19-9-6-14-26-19/h1-3,6-11,14,20,24H,4-5,12-13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFCJITXMMBQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=C(S3)C(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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